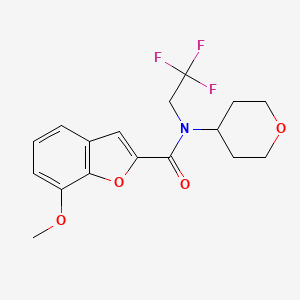
7-methoxy-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H18F3NO4 and its molecular weight is 357.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-methoxy-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential neuroprotective and antioxidant properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
Research indicates that the benzofuran derivatives exhibit neuroprotective effects primarily through the inhibition of excitotoxicity mediated by NMDA receptors. The presence of methoxy and trifluoroethyl groups enhances the compound's lipophilicity, facilitating its ability to penetrate biological membranes and exert its effects in neuronal tissues.
Neuroprotective Effects
In a study evaluating various benzofuran derivatives, this compound demonstrated significant neuroprotective activity against NMDA-induced excitotoxicity. The compound's efficacy was comparable to that of memantine, a well-established NMDA antagonist, at concentrations around 30 μM .
Antioxidant Activity
The compound also exhibited notable antioxidant properties. In vitro assays showed that it effectively scavenged free radicals and inhibited lipid peroxidation in rat brain homogenates. This suggests a potential mechanism for its neuroprotective effects, as oxidative stress is a major contributor to neuronal damage .
Structure-Activity Relationships (SAR)
The SAR analysis revealed that specific substitutions on the benzofuran ring significantly influence biological activity:
- Methoxy Group : Enhances neuroprotective effects.
- Trifluoroethyl Group : Increases lipophilicity and receptor binding affinity.
- Oxan Ring : Contributes to overall stability and bioavailability.
Table 1 summarizes the key findings related to the structure-activity relationships observed in various derivatives:
| Compound | Substituent | Neuroprotective Activity | Antioxidant Activity |
|---|---|---|---|
| 1f | -CH3 | High | Moderate |
| 1j | -OH | Moderate | High |
| 7-methoxy | -CF3 | High | High |
Case Studies
Several studies have highlighted the compound's potential applications:
- Neuroprotection in Animal Models : In vivo studies using rat models showed that treatment with the compound significantly reduced neuronal loss following induced excitotoxicity.
- Cell Culture Studies : Primary cultured rat cortical neurons treated with varying concentrations of the compound exhibited reduced apoptosis and enhanced cell viability compared to controls .
- Comparative Studies : Comparative studies with other benzofuran derivatives indicated that modifications leading to increased hydrophobicity correlated positively with enhanced biological activity.
Propiedades
IUPAC Name |
7-methoxy-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4/c1-23-13-4-2-3-11-9-14(25-15(11)13)16(22)21(10-17(18,19)20)12-5-7-24-8-6-12/h2-4,9,12H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZUJZZEEAJYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N(CC(F)(F)F)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













